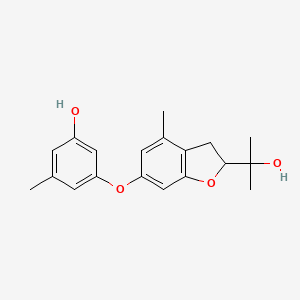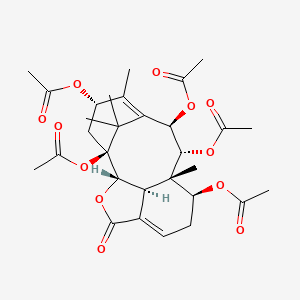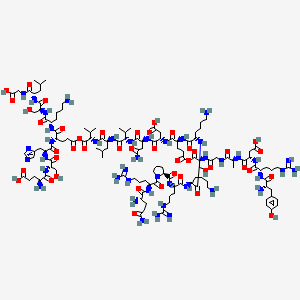
1,2-Dipentadecanoyl-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dipentadecanoyl-sn-glycerol is a diacylglycerol compound that contains pentadecanoic acid at the sn-1 and sn-2 positions. It is a type of glycerolipid, which is a class of lipids that play crucial roles in biological membranes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipentadecanoyl-sn-glycerol can be synthesized through esterification reactions where glycerol reacts with pentadecanoic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of ester bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of enzymatic methods to ensure high specificity and yield. Lipase enzymes can be employed to catalyze the esterification of glycerol with pentadecanoic acid under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipentadecanoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed.
Major Products Formed
Oxidation: Hydroperoxides and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glycerol derivatives.
Scientific Research Applications
1,2-Dipentadecanoyl-sn-glycerol has several applications in scientific research:
Biology: Plays a role in studying lipid metabolism and signaling pathways.
Medicine: Investigated for its potential effects on cellular signaling and metabolic regulation.
Industry: Utilized in the formulation of lipid-based products and as a reference material in lipidomics.
Mechanism of Action
1,2-Dipentadecanoyl-sn-glycerol exerts its effects primarily through its role as a diacylglycerol. It acts as a secondary messenger in various signaling pathways, particularly those involving protein kinase C. The compound interacts with specific molecular targets, leading to the activation or inhibition of downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycerol: Contains palmitic acid instead of pentadecanoic acid.
1,2-Dioleoyl-sn-glycerol: Contains oleic acid.
1,2-Dimyristoyl-sn-glycerol: Contains myristic acid.
Uniqueness
1,2-Dipentadecanoyl-sn-glycerol is unique due to its specific fatty acid composition, which influences its physical and chemical properties. This uniqueness makes it valuable for specific applications in lipid research and industrial formulations .
Properties
Molecular Formula |
C33H64O5 |
|---|---|
Molecular Weight |
540.9 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-pentadecanoyloxypropyl] pentadecanoate |
InChI |
InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3/t31-/m0/s1 |
InChI Key |
FWYXULJVROPNGE-HKBQPEDESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



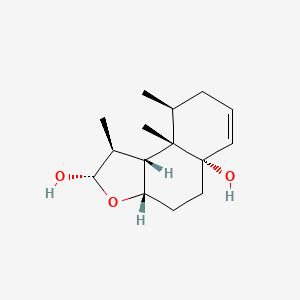
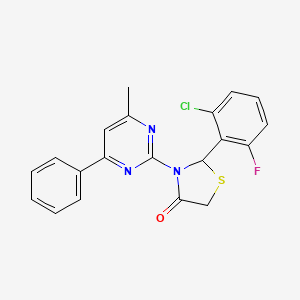

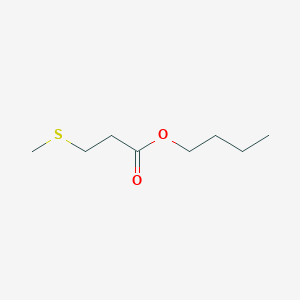
![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1258433.png)


![4-(2-Piperazin-1-ylthieno[3,2-d]pyrimidin-4-yl)morpholine;dihydrochloride](/img/structure/B1258437.png)
